molecular formula C13H8ClN B12273036 3-Chlorophenanthridine

3-Chlorophenanthridine

Cat. No.: B12273036
M. Wt: 213.66 g/mol
InChI Key: BMSQOMUFUFJDQM-UHFFFAOYSA-N
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Description

3-Chlorophenanthridine (C₁₃H₈ClN, MW: 213.03 g/mol) is a chlorinated heterocyclic compound featuring a fused tricyclic aromatic system with a nitrogen atom and a chlorine substituent. It is synthesized via a Cu(0)/Selectfluor-catalyzed tandem cyclization/aromatization reaction of ortho-arylsulfonyl imines, yielding a white crystalline solid with a melting point of 106.8–108.2°C . Its structural uniqueness lies in the phenanthridine backbone, which confers distinct electronic properties and reactivity compared to non-heterocyclic chlorinated aromatics. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals or agrochemicals, though its full toxicological and ecological profiles remain understudied .

Properties

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

3-chlorophenanthridine

InChI

InChI=1S/C13H8ClN/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H

InChI Key

BMSQOMUFUFJDQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)Cl)N=CC2=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenanthridine can be synthesized through several methods. One common approach involves the chlorination of phenanthridine using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 3-chlorophenanthridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Solvent-free and transition metal catalyst-free methods have also been developed to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenanthridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenanthridinequinone using oxidizing agents like chromic acid.

    Reduction: Reduction reactions can convert it to 3-chloro-9,10-dihydrophenanthridine using hydrogen gas and a catalyst such as Raney nickel.

    Substitution: Electrophilic substitution reactions, such as halogenation, can introduce other substituents at specific positions on the phenanthridine ring.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas, Raney nickel.

    Substitution: Bromine, sulfuric acid.

Major Products:

    Oxidation: Phenanthridinequinone.

    Reduction: 3-Chloro-9,10-dihydrophenanthridine.

    Substitution: 3-Bromophenanthridine.

Scientific Research Applications

Medicinal Chemistry

3-Chlorophenanthridine and its derivatives have shown significant potential in medicinal applications, particularly in the development of antitumor agents.

  • Antitumor Activity : Research indicates that phenanthridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications at the 3-position can enhance the biological activity of these compounds. The structural modifications allow for better interaction with biological targets, potentially leading to improved therapeutic outcomes .
  • Mechanisms of Action : The antitumor efficacy is often linked to the inhibition of specific signaling pathways involved in cancer progression. For example, compounds derived from 3-chlorophenanthridine have been shown to suppress the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell survival . This suppression can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Study: Antitumor Properties

A study focused on the synthesis of chlorinated phenanthridine derivatives revealed that certain analogues exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-chlorinated counterparts. The research highlighted the importance of chlorination at specific positions for maximizing biological activity .

Environmental Science

3-Chlorophenanthridine has implications in environmental chemistry, particularly concerning its behavior as a pollutant and its degradation pathways.

  • Pollutant Properties : As a chlorinated aromatic compound, 3-chlorophenanthridine can be persistent in the environment due to its stability. Its presence in soil and water systems raises concerns about ecological toxicity and bioaccumulation .
  • Biodegradation Studies : Research into the biodegradation of chlorinated compounds has indicated that specific microbial strains can effectively degrade 3-chlorophenanthridine, suggesting potential bioremediation strategies for contaminated sites. Understanding the degradation pathways is crucial for developing effective treatment methods for contaminated environments .

Case Study: Biodegradation

A case study examined the microbial degradation of 3-chlorophenanthridine in contaminated soil samples. Results showed that certain bacterial strains could metabolize the compound efficiently, reducing its concentration and toxicity over time. This finding supports the potential use of bioremediation techniques in managing chlorinated pollutant levels in the environment .

Materials Science

In materials science, 3-chlorophenanthridine has been explored for its utility in creating novel materials with specific properties.

  • Host-Guest Chemistry : The compound has been utilized in supramolecular chemistry as a host molecule for cocrystallization with various guest molecules. This application allows for the formation of new materials with tailored properties for specific applications, such as sensors or drug delivery systems .
  • Nanomaterials Development : Recent advancements have shown that integrating 3-chlorophenanthridine into nanomaterials can enhance their mechanical properties and stability. These nanomaterials are being investigated for use in various applications, including electronics and photonics .

Case Study: Cocrystallization

A study on host-guest systems involving 3-chlorophenanthridine demonstrated successful cocrystallization with multiple organic molecules. The resulting materials exhibited unique structural characteristics that could be exploited in various technological applications, including catalysis and molecular sensing .

Mechanism of Action

The mechanism of action of 3-chlorophenanthridine involves its interaction with biological targets, primarily DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular pathways involved in its action include the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences and similarities between 3-Chlorophenanthridine and structurally or functionally related chlorinated aromatic compounds:

Property 3-Chlorophenanthridine 3-Chloro-N-phenyl-phthalimide 3-Chlorophenanthrene 3-Chlorobenzaldehyde
Molecular Formula C₁₃H₈ClN C₁₄H₈ClNO₂ C₁₄H₉Cl C₇H₅ClO
Molecular Weight 213.03 g/mol ~257.68 g/mol (estimated) 212.68 g/mol 140.57 g/mol
Structure Phenanthridine with Cl substituent Phthalimide with Cl and phenyl groups Chlorinated polycyclic aromatic hydrocarbon Benzaldehyde with Cl substituent
Key Physical Properties m.p. 106.8–108.2°C High-purity required for polymer synthesis No specific data Liquid at room temperature
Synthesis Method Cu(0)/Selectfluor catalysis Likely phthalic anhydride derivatives Not specified Industrial halogenation of benzaldehyde
Applications Organic synthesis intermediates Polyimide monomer production Research and development Manufacturing of dyes and fragrances
Toxicity Limited data Not reported Acute toxicity (Category 4 oral/dermal/inhalation) Skin/eye irritant
Environmental Impact Unknown Uncharacterized Persistence/degradability data absent Potential aquatic toxicity

Key Structural and Functional Insights:

3-Chloro-N-phenyl-phthalimide’s phthalimide group enables polymerization, a property absent in the other compounds .

Toxicity and Handling: 3-Chlorophenanthrene and 3-Chlorophenanthridine lack comprehensive toxicity data, but both require precautions due to structural similarities to known toxic chlorinated aromatics (e.g., chlorophenols) . 3-Chlorobenzaldehyde’s aldehyde group necessitates strict handling protocols to avoid irritation .

Synthetic Utility :

  • 3-Chlorophenanthridine’s tandem cyclization/aromatization synthesis contrasts with 3-Chloro-N-phenyl-phthalimide’s likely stepwise polymerization precursor routes .

Environmental Concerns :

  • All compounds exhibit data gaps in biodegradability and bioaccumulation, highlighting the need for further study .

Biological Activity

3-Chlorophenanthridine, a derivative of phenanthridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Chlorophenanthridine is characterized by a chlorinated phenanthridine backbone. Its molecular formula is C13H9ClN, and it has a molecular weight of approximately 228.67 g/mol. The presence of the chlorine atom at the 3-position significantly influences its biological interactions.

1. Antiviral Activity

Research indicates that phenanthridine derivatives, including 3-chlorophenanthridine, exhibit antiviral properties. A study assessed the inhibitory effects of various phenanthridine derivatives against HIV-1 protease (HIVp), a critical enzyme in the HIV life cycle. Among the derivatives tested, some demonstrated significant inhibition of HIVp activity, suggesting potential as antiviral agents. Specifically, derivatives with structural similarities to 3-chlorophenanthridine showed promise in inhibiting HIV replication through enzyme inhibition assays and molecular docking studies .

2. Antitubercular Activity

Another significant aspect of 3-chlorophenanthridine's biological activity is its effect against Mycobacterium tuberculosis. In vitro studies have shown that phenanthridine derivatives possess varying degrees of antitubercular activity. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 61.31 μM against M. tuberculosis H37Rv strain, indicating moderate efficacy. This positions 3-chlorophenanthridine as a candidate for further development in tuberculosis treatment .

3. Anticancer Properties

Phenanthridine derivatives are also explored for their anticancer properties. Studies have reported that certain analogues exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. For example, one study found that certain phenanthridine derivatives had IC50 values in the micromolar range against these tumor cell lines, indicating strong potential for anticancer applications .

The biological activity of 3-chlorophenanthridine can be attributed to several mechanisms:

  • DNA Intercalation : Phenanthridines are known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Inhibition of key enzymes such as HIV protease and topoisomerase I contributes to their antiviral and anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Table: Summary of Biological Activities and Findings

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntiviralHIV-1 ProteaseIC50 (Compound 2a)
AntitubercularMycobacterium tuberculosisMIC = 61.31 μM
AnticancerHeLa CellsIC50 = 9.07 μM

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